5-(2-Nitrophenyl)sulfonyl-1-piperidin-4-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one
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Description
The compound contains several functional groups including a nitrophenyl group, a sulfonyl group, a piperidinyl group, and an imidazopyridinone group. These groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving reactions such as cyclization, annulation, and amination .Molecular Structure Analysis
The compound has a complex structure with several rings, including a piperidine ring and an imidazopyridine ring. These rings are likely to influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more reactive. The sulfonyl group could potentially participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure and functional groups. For example, the presence of a nitro group could make the compound more polar, influencing its solubility in different solvents .Future Directions
Properties
IUPAC Name |
5-(2-nitrophenyl)sulfonyl-1-piperidin-4-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O5S/c23-17-19-13-11-20(10-7-14(13)21(17)12-5-8-18-9-6-12)28(26,27)16-4-2-1-3-15(16)22(24)25/h1-4,12-14,18H,5-11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXWUDSGZILRAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3CCN(CC3NC2=O)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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